

Spectroscopic Analysis of 3-Chlorothiophene: A Technical Guide

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Compound of Interest

Compound Name: 3-Chlorothiophene

Cat. No.: B103000

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This guide provides a comprehensive overview of the spectroscopic data for **3-chlorothiophene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who utilize these techniques for structural elucidation and compound characterization.

Data Presentation

The following tables summarize the key spectroscopic data for **3-chlorothiophene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.25	dd	5.7, 1.5	H5
7.08	dd	3.0, 1.5	H2
6.99	dd	5.7, 3.0	H4

Solvent: CDCl₃ Spectrometer Frequency: 300 MHz[1]

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
127.9	C4
125.8	C5
122.3	C2
120.9	C3

Solvent: CDCl₃ Data sourced from spectral databases.[2]

Infrared (IR) Spectroscopy

Frequency (cm ⁻¹)	Intensity	Assignment
3100-3000	m	C-H stretching (aromatic)
1520	m	C=C stretching (aromatic ring)
1420	m	C=C stretching (aromatic ring)
820	s	C-Cl stretching
770	s	C-H out-of-plane bending
690	s	C-S stretching

s = strong, m = medium Sample preparation: Neat (capillary film)[1]

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
118	100	[M] ⁺ (³⁵ Cl isotope)
120	32	[M+2] ⁺ (³⁷ Cl isotope)
83	45	[M-Cl] ⁺
45	30	[C ₂ H ₂ S] ⁺

Ionization method: Electron Ionization (EI)[3]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **3-chlorothiophene** for the determination of its molecular structure.

Materials and Equipment:

- **3-chlorothiophene** sample
- Deuterated chloroform (CDCl_3) with 0.03% tetramethylsilane (TMS)
- NMR tubes (5 mm diameter)
- Pipettes
- NMR spectrometer (e.g., Bruker AVANCE 300 or equivalent)[1]

Procedure:

- **Sample Preparation:** A solution of **3-chlorothiophene** is prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl_3 in a clean, dry vial. The solution is then transferred to an NMR tube.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for ^1H (e.g., 300 MHz) and ^{13}C (e.g., 75 MHz) nuclei.[1][4] The sample is placed in the spectrometer's probe.
- **Data Acquisition:**
 - ^1H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and the

acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.[5]

- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is acquired. A larger number of scans is typically required for ^{13}C due to its lower natural abundance and smaller gyromagnetic ratio.[6]
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-chlorothiophene** by measuring the absorption of infrared radiation.

Materials and Equipment:

- **3-chlorothiophene** sample (liquid)
- Fourier Transform Infrared (FTIR) spectrometer with a capillary cell or Attenuated Total Reflectance (ATR) accessory[1]
- Salt plates (e.g., NaCl or KBr) if using a capillary cell
- Pipette

Procedure (Capillary Film Method):

- Sample Preparation: A small drop of neat **3-chlorothiophene** is placed between two salt plates to form a thin liquid film.[1]
- Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO_2 and H_2O absorptions.
- Sample Spectrum: The sample holder with the prepared salt plates is placed in the IR beam path, and the sample spectrum is recorded. The instrument measures the frequencies at which the sample absorbs IR radiation.[7][8]

- Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-chlorothiophene**.

Materials and Equipment:

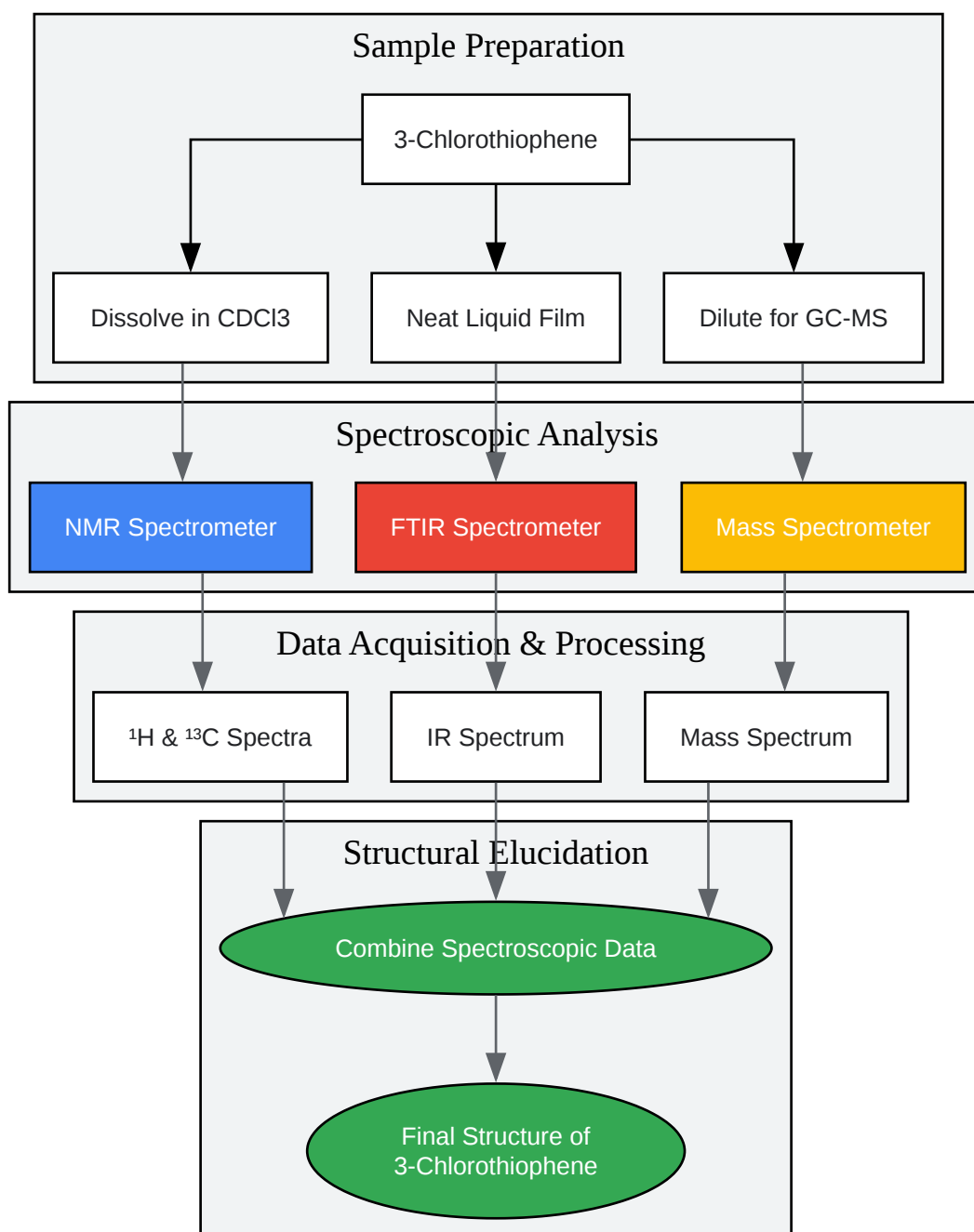
- **3-chlorothiophene** sample
- Gas chromatograph-mass spectrometer (GC-MS) or a direct-inlet mass spectrometer[3]
- Helium gas (for GC)
- Volatile solvent (e.g., dichloromethane or methanol) for sample dilution if using GC-MS

Procedure (Electron Ionization - EI):

- Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For a volatile liquid like **3-chlorothiophene**, this can be done via direct injection or through a GC column for separation from any impurities.[9]
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion ($[\text{M}]^+$).[10]
- Fragmentation: The molecular ion, being energetically unstable, may fragment into smaller, charged daughter ions and neutral fragments.[10]
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[11]
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **3-chlorothiophene**.



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A generalized workflow for the spectroscopic analysis of **3-chlorothiophene**.

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